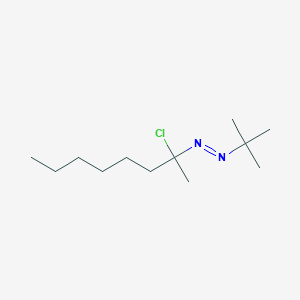
(E)-1-tert-Butyl-2-(2-chlorooctan-2-yl)diazene
Cat. No. B8489527
Key on ui cas rn:
62204-20-0
M. Wt: 232.79 g/mol
InChI Key: MCPLLVHRCNCGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04048423
Procedure details


Following this procedure, the following α-chloroazos were likewise prepared ("t-BH" is t-butylhydrazone and "t-CH" is t-cumylhydrazone): 2-t-butylazo-2-chlorooctane (in 45.8% crude yield from 2-octanone t-BH), n-butyl 4-t-butylazo-4-chlorovalerate (in 61% crude yield from n-butyl levulinate t-BH), 2-t-cumylazo-2-chloropropane (in 49% crude yield from acetone t-CH prepared by refluxing acetone and an aqueous solution of t-cumylhydrazine, the hydrazine being prepared according to the method of C. G. Overberger et al., J. Am. Chem. Soc. 80, 6562 (1958)), 2-t-cumylazo-2-chloro-4-methylpentane (in 50% crude yield from methyl isobutyl ketone t-CH prepared from methyl isobutyl ketone and t-cumylhydrazine), and ethyl 3-t-butylazo-3-chlorobutirate (in 33.6% crude yield from ethyl acetoacetate t-BH prepared from t-butylhydrazine and ethyl acetoacetate).

[Compound]
Name
t-butylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
t-cumylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
2-t-cumylazo-2-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
t-cumylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
2-t-cumylazo-2-chloro-4-methylpentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:5]=[N:6][C:7]([Cl:15])([CH2:9]CCCCC)[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N=NC(Cl)(C)CCC(OCCCC)=O)(C)(C)C.NN.C(OCC)(=O)CC(C)=O.C(NN)(C)(C)C>CC(C)=O>[C:1]([N:5]=[N:6][C:7]([Cl:15])([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
t-butylhydrazone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
t-cumylhydrazone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N=NC(C)(CCCCCC)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N=NC(CCC(=O)OCCCC)(C)Cl
|
[Compound]
|
Name
|
2-t-cumylazo-2-chloropropane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Four
[Compound]
|
Name
|
t-cumylhydrazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Step Five
[Compound]
|
Name
|
2-t-cumylazo-2-chloro-4-methylpentane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)N=NC(C)(C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
